molecular formula C21H18F2O2S B3035179 1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol CAS No. 303152-12-7

1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol

Cat. No. B3035179
CAS RN: 303152-12-7
M. Wt: 372.4 g/mol
InChI Key: XDFHGNXOTFKUIR-UHFFFAOYSA-N
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Description

1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol, also known as 4-F-MPSE, is a novel fluorinated compound that has recently been studied for its potential applications in medicinal chemistry. 4-F-MPSE has a unique structure, with a fluorinated phenyl ring, a methoxy phenyl sulfanyl group, and an ethanol group. It is a highly polar compound with a molecular weight of 354.4 g/mol. This compound has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology.

Scientific Research Applications

1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology. It has been shown to have anti-inflammatory and analgesic properties, and has been used as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, 1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol has been used to study the effects of oxidative stress on cell viability, as well as to investigate the mechanisms of action of various drugs.

Mechanism of Action

1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It does this by binding to the heme moiety of the enzyme, which prevents the enzyme from converting arachidonic acid into prostaglandins, which are involved in inflammation. Additionally, 1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol has been shown to inhibit the activity of other enzymes, such as lipoxygenase, which is involved in the production of leukotrienes, another type of inflammatory mediator.
Biochemical and Physiological Effects
1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to inhibit the production of nitric oxide, a pro-inflammatory mediator. Additionally, 1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol in lab experiments include its high solubility in aqueous solutions, its low toxicity, and its ability to inhibit the activity of various enzymes. However, it has been shown to have a relatively short half-life in vivo, which limits its usefulness for long-term studies. Additionally, the synthesis of 1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol is relatively complex, and requires specialized equipment and techniques.

Future Directions

For the study of 1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol include further investigations into its anti-inflammatory and analgesic properties, as well as its potential applications in the treatment of various diseases. Additionally, further studies into the synthesis of 1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol, as well as its mechanism of action, could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the biochemical and physiological effects of 1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol could lead to a better understanding of its potential therapeutic applications.

properties

IUPAC Name

1,1-bis(4-fluorophenyl)-2-(4-methoxyphenyl)sulfanylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2O2S/c1-25-19-10-12-20(13-11-19)26-14-21(24,15-2-6-17(22)7-3-15)16-4-8-18(23)9-5-16/h2-13,24H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFHGNXOTFKUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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